molecular formula C20H19NO2 B2738100 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide CAS No. 1448127-87-4

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide

Cat. No.: B2738100
CAS No.: 1448127-87-4
M. Wt: 305.377
InChI Key: ZMFGHMVJALSQPN-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide is an organic compound that features a biphenyl group and a furan ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-biphenylacetic acid with 2-(furan-3-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Cyclohexyl derivatives of the biphenyl group.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yl)acetamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    N-(2-(furan-3-yl)ethyl)acetamide: Lacks the biphenyl group, reducing its hydrophobic interactions.

Uniqueness

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide is unique due to the presence of both the biphenyl and furan moieties, which provide a combination of hydrophobic and hydrogen bonding interactions

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(21-12-10-17-11-13-23-15-17)14-16-6-8-19(9-7-16)18-4-2-1-3-5-18/h1-9,11,13,15H,10,12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFGHMVJALSQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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